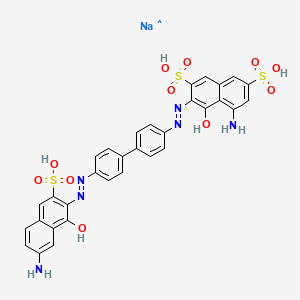![molecular formula C16H30N2O6Si B12322853 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is a modified nucleoside derivative. It is commonly used in the synthesis of RNA oligonucleotides due to its protective groups, which enhance the stability and efficiency of the synthesis process. The compound features a tert-butyldimethylsilyl (TBDMS) group at the 3’-hydroxyl position and a methyl group at the 2’-hydroxyl position of uridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine typically involves the protection of the hydroxyl groups on uridine. The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methyl group at the 2’-position is introduced using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and degradation of the nucleoside .
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: NaOCH3, LiAlH4, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine involves its role as a protective group in RNA synthesis. The TBDMS group protects the 3’-hydroxyl group from unwanted reactions, while the methyl group at the 2’-position enhances the stability of the nucleoside. These protective groups are removed under specific conditions to yield the desired RNA oligonucleotide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyluridine: Lacks the TBDMS group, making it less stable during synthesis.
3’-O-(t-Butyldimethylsilyl)thymidine: Similar protective groups but with thymidine instead of uridine.
2’-O-(2-Nitrobenzyloxymethyl)uridine: Another protected uridine derivative used in RNA synthesis.
Uniqueness
3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine is unique due to the combination of the TBDMS and methyl groups, which provide enhanced stability and efficiency in RNA synthesis compared to other protected nucleosides .
Eigenschaften
Molekularformel |
C16H30N2O6Si |
|---|---|
Molekulargewicht |
374.50 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H30N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h10,12-14,19H,7-9H2,1-6H3,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
YOYKFCJLZCKXPS-FMKGYKFTSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2CCC(=O)NC2=O)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2CCC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



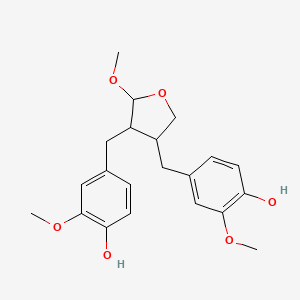

![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
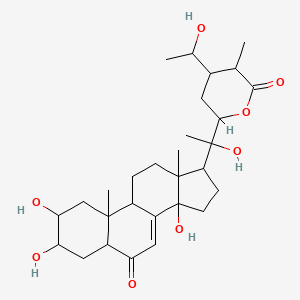
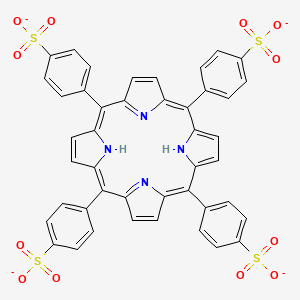
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)
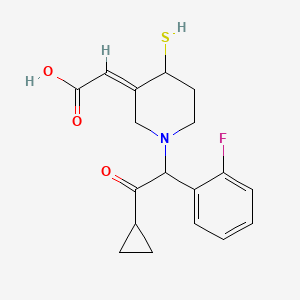
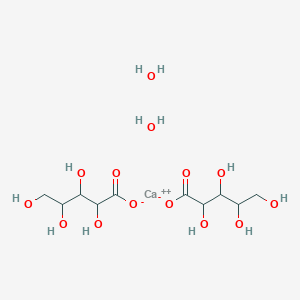
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)
